1,3-ジメチルイミダゾリウムヘキサフルオロリン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dimethylimidazolium hexafluorophosphate: is an ionic liquid with the molecular formula C5H9F6N2P . It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various organic solvents. These characteristics make it a valuable compound in various scientific and industrial applications .

科学的研究の応用

Properties of 1,3-Dimethylimidazolium Hexafluorophosphate

Before delving into its applications, it is essential to understand the key properties that make [MMIM][PF6] suitable for various uses:

- High Ionic Conductivity : This property enables its application in electrochemical systems, enhancing the performance of batteries and fuel cells.

- Thermal Stability : [MMIM][PF6] remains stable at elevated temperatures, making it suitable for high-temperature reactions.

- Low Vapor Pressure : This characteristic reduces evaporation losses and enhances safety in laboratory settings.

- Non-Volatile and Non-Flammable : These features make it safer to handle compared to traditional organic solvents.

Electrochemistry

1,3-Dimethylimidazolium hexafluorophosphate is widely used in electrochemical applications due to its high ionic conductivity. It serves as an electrolyte in various systems:

- Batteries and Supercapacitors : Its ionic liquid nature allows for efficient ion transport, improving energy storage capabilities.

- Electrochemical Sensors : Used as a medium in sensors for detecting biomolecules like adenosine triphosphate (ATP) due to its ability to enhance electrochemical signals .

Catalysis

The compound acts as a solvent and catalyst in numerous chemical reactions:

- Organic Synthesis : [MMIM][PF6] facilitates various organic transformations, including metathesis reactions and polymerizations. For example, it has been employed in ring-opening metathesis polymerization (ROMP) processes .

- Green Chemistry : Its use as a green solvent minimizes environmental impact while maintaining high reaction efficiency. It has been utilized for the extraction of pollutants such as endosulfan from aqueous solutions .

Materials Science

In materials science, [MMIM][PF6] is utilized for developing advanced materials:

- Nanocomposites : It serves as a dispersing agent for nanoparticles, enhancing the properties of composite materials.

- Conductive Polymers : The ionic liquid can be integrated into polymer matrices to improve conductivity and stability under various conditions.

Biochemistry

In biological research, [MMIM][PF6] plays a crucial role:

- Enzyme Stabilization : It stabilizes enzymes during catalytic processes and enhances their activity by providing a suitable microenvironment.

- Protein Folding Studies : The ionic liquid is used to study protein folding mechanisms due to its ability to solubilize proteins without denaturing them.

Case Study 1: Electrochemical Sensors

A study demonstrated the effectiveness of carbon paste electrodes modified with [MMIM][PF6] for the sensitive electrochemical detection of ATP. The ionic liquid improved the electron transfer rate and sensitivity of the sensor, showcasing its potential in biomedical applications .

Case Study 2: Green Extraction Processes

Research highlighted the use of [MMIM][PF6] as a solvent in supported liquid membrane systems for extracting endosulfan from water. The results indicated high extraction efficiency and selectivity, marking it as a viable alternative to traditional solvents in environmental remediation efforts .

作用機序

Target of Action

1,3-Dimethylimidazolium hexafluorophosphate, also known as [MMIM][PF6], is primarily used as an ionic liquid in various chemical reactions . Its primary targets are the reactants in these chemical processes, where it acts as a solvent or catalyst .

Mode of Action

The compound interacts with its targets through its unique physical and chemical properties. As an ionic liquid, it can dissolve a wide range of organic and inorganic compounds, facilitating chemical reactions . In some reactions, it acts as a catalyst, accelerating the reaction rate .

Biochemical Pathways

For example, it has been used to catalyze the reaction between epoxides and ketone methoxysilane acetal (KSA), resulting in various γ-lactones .

Pharmacokinetics

Its properties such as solubility, stability, and reactivity play a crucial role in its effectiveness as a solvent or catalyst .

Result of Action

The primary result of 1,3-Dimethylimidazolium hexafluorophosphate’s action is the facilitation of chemical reactions. It can help increase the efficiency and selectivity of these reactions, leading to higher yields and purer products .

Action Environment

The action of 1,3-Dimethylimidazolium hexafluorophosphate can be influenced by various environmental factors. For instance, temperature can affect its solubility and reactivity . Moreover, it should be stored in an inert atmosphere at room temperature to maintain its stability .

準備方法

Synthetic Routes and Reaction Conditions: 1,3-Dimethylimidazolium hexafluorophosphate can be synthesized through a reaction between 1,3-dimethylimidazole and hexafluorophosphoric acid. The reaction typically involves the following steps:

Preparation of 1,3-Dimethylimidazole: This compound is synthesized by methylating imidazole with methyl iodide in the presence of a base such as potassium carbonate.

Formation of 1,3-Dimethylimidazolium hexafluorophosphate: The 1,3-dimethylimidazole is then reacted with hexafluorophosphoric acid to form 1,3-dimethylimidazolium hexafluorophosphate.

Industrial Production Methods: The industrial production of 1,3-dimethylimidazolium hexafluorophosphate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 1,3-Dimethylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the hexafluorophosphate anion is replaced by other nucleophiles.

Complex Formation: It can form complexes with various metal ions, which can be used in catalysis and other applications.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.

Reaction Conditions: These reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide at room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with chloride ions would yield 1,3-dimethylimidazolium chloride .

類似化合物との比較

- 1-Butyl-3-methylimidazolium hexafluorophosphate

- 1-Ethyl-3-methylimidazolium hexafluorophosphate

- 1,2-Dimethylimidazolium hexafluorophosphate

Comparison: 1,3-Dimethylimidazolium hexafluorophosphate is unique due to its specific methylation pattern, which affects its solubility, stability, and reactivity. Compared to other imidazolium-based ionic liquids, it offers a balance of hydrophobicity and hydrophilicity, making it versatile for various applications .

生物活性

1,3-Dimethylimidazolium hexafluorophosphate, commonly abbreviated as [MMIM][PF6], is an ionic liquid that has garnered significant interest in various scientific fields due to its unique properties and potential biological applications. This article explores the biological activity of [MMIM][PF6], including its antimicrobial properties, interactions with biological systems, and implications for future research.

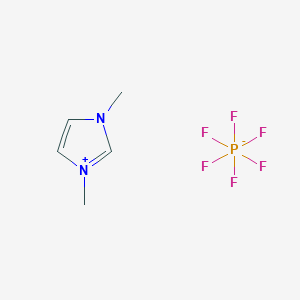

Structural Overview

1,3-Dimethylimidazolium hexafluorophosphate consists of a 1,3-dimethylimidazolium cation and a hexafluorophosphate anion. The molecular formula is C5H9F6N2P. The imidazolium ring structure contributes to its ionic characteristics, which are essential for its behavior in biological systems.

| Component | Molecular Formula | Characteristics |

|---|---|---|

| Cation | C5H9N2 | Planar structure with delocalized positive charge |

| Anion | PF6− | Octahedral geometry with high electronegativity |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of [MMIM][PF6]. In vitro studies demonstrate varying degrees of cytotoxic effects on different cell lines.

- Cell Lines Tested : Commonly used cell lines include human embryonic kidney cells (HEK293) and various cancer cell lines.

- Findings : Results indicate that while some concentrations exhibit cytotoxic effects, others remain within safe limits for potential therapeutic applications.

Case Studies

-

Antimicrobial Efficacy Against E. coli

- Objective : To assess the antimicrobial activity of [MMIM][PF6] against Escherichia coli.

- Method : Disk diffusion method was employed.

- Results : Inhibition zones were observed, indicating effective antimicrobial activity at specific concentrations.

-

Cytotoxicity on Cancer Cell Lines

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines (MCF-7).

- Method : MTT assay was utilized to measure cell viability.

- Results : Concentrations above 100 µM significantly reduced cell viability, suggesting potential for further investigation in cancer therapy.

Research Findings

Recent studies highlight the versatility of [MMIM][PF6] in biochemical applications:

- Enzymatic Reactions : [MMIM][PF6] has been shown to stabilize enzymes in various reactions, enhancing their catalytic efficiency.

- Green Chemistry Applications : Its low volatility and non-flammability make it suitable for environmentally friendly chemical processes.

Conclusion and Future Directions

The biological activity of 1,3-dimethylimidazolium hexafluorophosphate presents promising avenues for research and application. While preliminary studies indicate potential antimicrobial and cytotoxic properties, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Future investigations should focus on:

- Detailed mechanistic studies to understand interactions at the molecular level.

- Expanded cytotoxicity testing across a broader range of cell types.

- Exploration of synergistic effects when used in combination with other therapeutic agents.

特性

IUPAC Name |

1,3-dimethylimidazol-1-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.F6P/c1-6-3-4-7(2)5-6;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHQXGQUBHYUSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F6N2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。